Cas no 510759-13-4 (1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol)

1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol structure
510759-13-4 structure
商品名:1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
CAS番号:510759-13-4
MF:C19H21ClN2O2
メガワット:344.835243940353
CID:6222278
PubChem ID:3612191

1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
    • AKOS016041447
    • F1791-0101
    • 1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol
    • 510759-13-4
    • Oprea1_107804
    • AKOS000271727
    • 1-(2-chlorophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol
    • HMS3465O16
    • 1-(2-chlorophenoxy)-3-(2-propyl-1H-benzo[d]imidazol-1-yl)propan-2-ol
    • インチ: 1S/C19H21ClN2O2/c1-2-7-19-21-16-9-4-5-10-17(16)22(19)12-14(23)13-24-18-11-6-3-8-15(18)20/h3-6,8-11,14,23H,2,7,12-13H2,1H3
    • InChIKey: FSENDHHZIIEZMK-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1OCC(CN1C2C=CC=CC=2N=C1CCC)O

計算された属性

  • せいみつぶんしりょう: 344.1291556g/mol
  • どういたいしつりょう: 344.1291556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 384
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 47.3Ų

1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1791-0101-10mg
1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
510759-13-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1791-0101-40mg
1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
510759-13-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1791-0101-10μmol
1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
510759-13-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1791-0101-50mg
1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
510759-13-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1791-0101-2μmol
1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
510759-13-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1791-0101-15mg
1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
510759-13-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1791-0101-2mg
1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
510759-13-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1791-0101-4mg
1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
510759-13-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1791-0101-3mg
1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
510759-13-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1791-0101-5mg
1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
510759-13-4 90%+
5mg
$69.0 2023-05-17

1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol 関連文献

1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-olに関する追加情報

Comprehensive Overview of 1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol (CAS No. 510759-13-4)

The compound 1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol, identified by its CAS No. 510759-13-4, is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique combination of a chlorophenoxy moiety and a benzodiazolyl group, linked by a propan-2-ol chain. Its molecular architecture suggests potential applications in drug development, particularly in targeting specific enzymatic pathways or receptor interactions.

Recent trends in scientific literature highlight a growing interest in benzodiazolyl derivatives, owing to their versatile pharmacological properties. Researchers are actively exploring the role of such compounds in modulating cellular processes, including inflammation and oxidative stress. The inclusion of a 2-chlorophenoxy group in CAS No. 510759-13-4 further enhances its potential as a scaffold for designing novel therapeutic agents. This aligns with current user queries on platforms like PubMed and Google Scholar, where terms like "benzodiazolyl drug candidates" and "chlorophenoxy derivatives in medicine" are frequently searched.

From a synthetic chemistry perspective, the preparation of 1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves multi-step organic reactions, often employing palladium-catalyzed cross-coupling or nucleophilic substitution strategies. Its CAS No. 510759-13-4 serves as a critical identifier for researchers sourcing high-purity samples for experimental studies. Analytical techniques such as NMR, HPLC, and mass spectrometry are routinely used to characterize this compound, ensuring its structural integrity and purity—a topic frequently discussed in online forums dedicated to analytical chemistry.

The compound's potential applications extend to materials science, where its aromatic and heterocyclic components could contribute to the development of advanced polymers or coatings. This interdisciplinary relevance makes CAS No. 510759-13-4 a subject of interest beyond traditional chemistry circles, attracting attention from engineers and material scientists searching for "functionalized benzodiazolyl materials" or "chlorophenoxy-based additives."

Ongoing studies are investigating the pharmacokinetic properties of 1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol, particularly its metabolic stability and bioavailability. These investigations are crucial for determining its suitability as a lead compound in drug discovery programs. The compound's logP value and hydrogen bonding capacity—frequently queried parameters in computational chemistry databases—play pivotal roles in these assessments.

In conclusion, 1-(2-chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol (CAS No. 510759-13-4) represents a compelling case study in modern medicinal chemistry. Its structural features and emerging applications address multiple contemporary research themes, from targeted therapy development to advanced material design. As scientific databases continue to index studies referencing this compound, its visibility in academic and industrial research is poised to grow significantly.

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